Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-
Overview
Description
“Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-” is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.2277 .
Molecular Structure Analysis
The molecule contains a total of 27 bonds. There are 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis
While specific chemical reactions involving “Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-” are not available, similar compounds like Ethanone derivatives undergo various chemical reactions, including condensation with aldehydes to form substituted chalcone derivatives.Scientific Research Applications
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Organic Synthesis
- The ketone group in Ethanone can participate in various organic reactions, making it a potential building block for more complex molecules.
- As for results or outcomes, the potential lies in the creation of more complex molecules, though no quantitative data was provided.
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Biological Activity
- The combination of the ketone and hydroxyl groups in Ethanone could lead to interesting biological properties.
- No specific results or outcomes were provided, but the implication is that the compound could have interesting effects in biological contexts.
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Antimicrobial Properties
- A compound similar to Ethanone, 1- (2-hydroxy-5-methyl phenyl), has demonstrated notable antimicrobial properties.
- No specific results or outcomes were provided, but the compound has shown promise in antimicrobial applications.
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Thermophysical Property Datafile for Process Simulators
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Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics
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Quantum Tools for IR Spectra Interpretation
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Derivative Synthesis for Antimicrobial Use
- Derivatives of the requested compound, like 1- (2-hydroxy-3,5-bis ((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, have been synthesized for antimicrobial applications.
- No specific results or outcomes were provided.
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Thermophysical Property Datafile for Process Simulators
-
Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics
-
Quantum Tools for IR Spectra Interpretation
Safety And Hazards
properties
IUPAC Name |
1-[3-(2-hydroxypropan-2-yl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(12)9-5-4-6-10(7-9)11(2,3)13/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEFLNSJCTVLTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543123 | |
Record name | 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]- | |
CAS RN |
87771-41-3 | |
Record name | 1-[3-(1-Hydroxy-1-methylethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87771-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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